![molecular formula C9H6BrFN2S B1445131 2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole CAS No. 1343894-39-2](/img/structure/B1445131.png)

2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole

描述

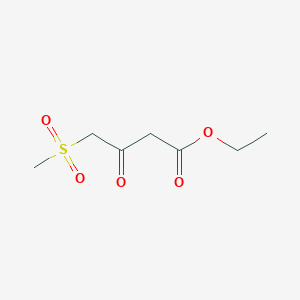

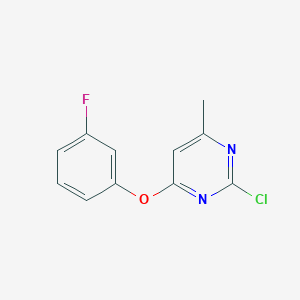

2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole is a chemical compound with the molecular formula C18H14BrFS. It is an antidiabetic agent that can be used to prepare Canagliflozin , a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .

Synthesis Analysis

The synthesis of 2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole involves a Grignard reaction . The process starts with the protection of N2 under magnesium chips in a three-necked flask. The flask contains a thermometer, reflux condensing tube, and constant pressure funnel. The reaction involves the use of THF (Tetrahydrofuran) and 2 p-Fluoro bromo benzenes. The reaction is completed after a series of steps including heating, cooling, and extraction .Molecular Structure Analysis

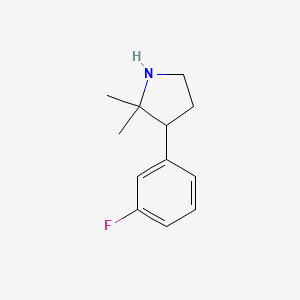

The molecular structure of 2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole consists of a thiadiazole ring attached to a bromo-methyl group and a fluorophenyl group . The molecular weight of the compound is 361.27 g/mol .Physical And Chemical Properties Analysis

2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole is a solid compound with a melting point of 103 °C and a predicted boiling point of 438.3±40.0 °C . It has a density of 1.388 and is slightly soluble in DMSO and Hexanes when heated .科学研究应用

Synthesis and Pharmacological Activity

- The compound has been involved in the synthesis of various derivatives showing antihistaminic, anticholinergic, and norepinephrine-potentiating activities (Lalezari et al., 1975).

Photodynamic Therapy Application

- Derivatives of this compound exhibit properties useful for photodynamic therapy, a treatment method for cancer, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Anticancer Agents

- Certain analogs have shown strong cytotoxicity against leukemia cells, indicating potential as chemotherapeutic agents (Karki et al., 2011).

Antimicrobial and Antioxidant Activities

- Some benzimidazole derivatives containing the thiadiazole ring have been synthesized and found to possess α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015).

Antituberculosis Activity

- Newly synthesized compounds incorporating the thiadiazole moiety have been tested for antibacterial, antifungal, and antituberculosis activities, showing promising results (Güzeldemirci & Küçükbasmacı, 2010).

Antioxidant and Anticancer Properties

- Triazolo-thiadiazole compounds have been investigated for their in vitro antioxidant and anticancer activities, showing potential in therapeutic applications (Sunil et al., 2010).

安全和危害

The compound is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

未来方向

The future directions for the use of 2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole could involve further exploration of its potential in the synthesis of other therapeutic agents. Given its role in the synthesis of Canagliflozin , a medication used to treat type 2 diabetes, it may have potential in the development of other treatments for metabolic disorders.

属性

IUPAC Name |

2-bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2S/c10-9-13-12-8(14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMAVOIPCPVZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C(S2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1445062.png)

![Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1445071.png)